![molecular formula C16H24O B14214020 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol CAS No. 823215-17-4](/img/structure/B14214020.png)
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol is an organic compound characterized by the presence of a butenol structure attached to a phenyl ring substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol typically involves the reaction of 3,5-di(propan-2-yl)benzaldehyde with a suitable reagent to form the butenol structure. Common reagents used in this synthesis include Grignard reagents or organolithium compounds. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-one.
Reduction: Formation of 3-[3,5-Di(propan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 3-phenyl- (Cinnamyl alcohol): Similar structure but lacks the isopropyl groups.
3-Phenylprop-2-en-1-ol: Similar backbone but different substitution pattern on the phenyl ring.
Uniqueness
3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol is unique due to the presence of two isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
823215-17-4 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-[3,5-di(propan-2-yl)phenyl]but-2-en-1-ol |
InChI |
InChI=1S/C16H24O/c1-11(2)14-8-15(12(3)4)10-16(9-14)13(5)6-7-17/h6,8-12,17H,7H2,1-5H3 |
InChI Key |
ZERMCAJJOQUEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(=CCO)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



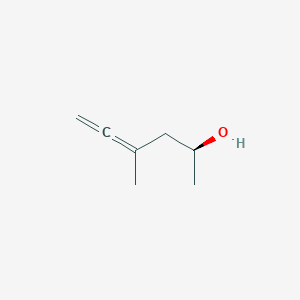
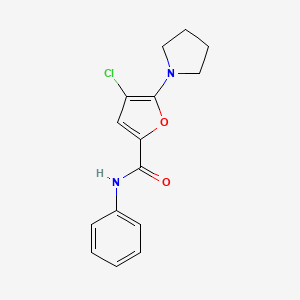
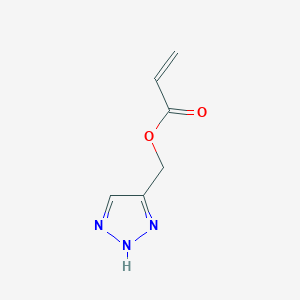
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
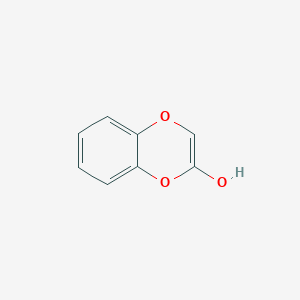
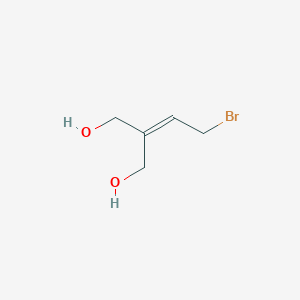
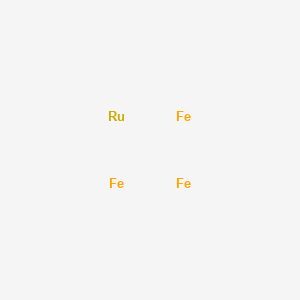
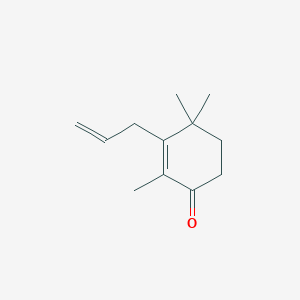
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)
![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
